2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid
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Overview
Description
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenyl ring bonded to a boronic acid group and a cyanoethenyl group, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Boronic esters, borates
Reduction: Amines
Substitution: Halogenated phenylboronic acids, nitrophenylboronic acids
Scientific Research Applications
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as biosensors and drug delivery systems. The compound’s boronic acid group interacts with molecular targets, facilitating the formation of stable complexes that can be used for detection or therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyanoethenyl group, making it less versatile in certain applications.
2-(2-Bromoeth-1-en-1-yl)phenylboronic acid: Similar structure but with a bromine atom instead of a cyano group, leading to different reactivity and applications.
2-(2-Hydroxyeth-1-en-1-yl)phenylboronic acid:
Uniqueness
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid stands out due to its cyanoethenyl group, which imparts unique reactivity and enables its use in a broader range of applications compared to its analogs. This compound’s ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable tool in both research and industrial settings.
Properties
Molecular Formula |
C9H8BNO2 |
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Molecular Weight |
172.98 g/mol |
IUPAC Name |
[2-(2-cyanoethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H |
InChI Key |
IBOPZLYQFBLSRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
Origin of Product |
United States |
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